molecular formula C24H27FN2O3S B2552218 3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892777-92-3

3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2552218
CAS No.: 892777-92-3
M. Wt: 442.55
InChI Key: AMKFLFIRNYDWJB-UHFFFAOYSA-N
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Description

The core quinolinone structure is substituted at position 3 with a 2,4-dimethylbenzenesulfonyl group, which contributes steric bulk and electron-donating effects. The fluorine atom at position 6 enhances metabolic stability and influences electronic properties, while the 4-methylpiperidin-1-yl group at position 7 introduces a cyclic amine capable of hydrogen bonding and conformational rigidity. Such modifications align with medicinal chemistry strategies to optimize target engagement and drug-like properties .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-15-7-9-27(10-8-15)21-13-20-18(12-19(21)25)24(28)23(14-26(20)4)31(29,30)22-6-5-16(2)11-17(22)3/h5-6,11-15H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKFLFIRNYDWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-ketoester. This step often requires acidic or basic conditions and elevated temperatures.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinolone core, potentially converting the 1,4-dihydroquinolin-4-one to a fully reduced quinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Fully reduced quinoline derivatives.

    Substitution: Various substituted quinolone derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure, which includes a quinoline core modified with a sulfonyl group and a fluorinated moiety, allows it to interact with diverse biological targets, offering potential therapeutic applications.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

  • Drug Development : This compound serves as a lead structure for developing new therapeutic agents that target specific diseases.
  • Biochemical Probes : Its unique structure allows it to act as a probe in studying various biological systems and pathways.

Cancer Research

Research has indicated that compounds similar to this one possess anticancer properties. Studies have focused on their cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Investigations into its efficacy against bacterial and fungal strains are ongoing.

Case Studies

Several studies have explored the applications of similar compounds:

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines; potential for further development as an anticancer agent.
Pharmacological CharacterizationCharacterized interactions with specific receptors; indicated potential for use in treating neurological disorders.
Synthesis and Biological ActivityProvided insights into synthesis routes and highlighted biological activities relevant to drug discovery.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives are widely explored for therapeutic applications, and structural analogs of the target compound provide insights into structure-activity relationships (SAR). Below, we compare the target compound with a closely related analog from the literature () and discuss key differences in molecular features and hypothesized properties.

Structural Comparison Table

Feature Target Compound Similar Compound (3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one)
Sulfonyl Substituent 2,4-Dimethylbenzenesulfonyl (electron-donating) 3-Chlorobenzenesulfonyl (electron-withdrawing)
Position 7 Group 4-Methylpiperidin-1-yl (cyclic amine) Diethylamino (linear tertiary amine)
Position 1 Group Methyl (small, hydrophobic) 4-Methylbenzyl (bulky, aromatic)
Molecular Weight ~480 g/mol (estimated) ~530 g/mol (estimated)
Predicted logP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)

Key Comparative Analysis

Sulfonyl Group Effects: The target compound’s 2,4-dimethylbenzenesulfonyl group provides steric hindrance and electron-donating methyl groups, which may enhance solubility and reduce electrophilicity compared to the 3-chlorobenzenesulfonyl group in the analog.

In contrast, the diethylamino group in the analog increases lipophilicity and may reduce solubility, though its flexibility could allow for diverse binding modes .

Position 1 Substitution :

  • The methyl group in the target compound reduces molecular weight and metabolic liabilities (e.g., benzylic oxidation) compared to the 4-methylbenzyl group in the analog. The benzyl group in the analog may enhance membrane permeability but could also introduce pharmacokinetic challenges due to oxidative metabolism .

Electronic and Steric Profiles :

  • Fluorine at position 6 in both compounds likely improves metabolic stability and modulates electronic properties. However, the target compound’s smaller substituents (methyl vs. benzyl) may reduce steric clashes in binding pockets, enhancing affinity for sterically sensitive targets .

Research Findings and Data Gaps

While structural comparisons highlight theoretical advantages, experimental validation is critical. For example:

  • Binding Assays: No published data exist for the target compound’s affinity against specific targets (e.g., kinases, GPCRs).
  • ADME Studies : Predictive models (QSAR) suggest favorable logP and solubility, but in vitro/in vivo pharmacokinetic studies are needed .
  • Crystallographic Data : Use of tools like SHELX () could elucidate conformational differences between analogs, informing SAR .

Biological Activity

3-(2,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one (commonly referred to as E599-0333) is a complex organic compound known for its diverse biological activities. The compound features a quinoline core modified with a sulfonyl group and a fluorinated moiety, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

  • Molecular Formula : C23H25FN2O3S
  • Molecular Weight : 428.52 g/mol
  • CAS Number : 892777-84-3

The biological activity of E599-0333 is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator of receptor function, leading to pharmacological effects such as:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Anti-inflammatory Activity : Modulation of inflammatory pathways.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that E599-0333 exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In vitro studies have demonstrated that the compound can achieve growth inhibition rates exceeding 85% against these pathogens, making it a promising candidate for further development in treating resistant infections .

Anti-inflammatory Activity

E599-0333 has been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes. The compound has displayed selective inhibition towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index for E599-0333 was found to be significantly higher than that of traditional NSAIDs like indomethacin .

Anticancer Potential

Initial studies have suggested that E599-0333 may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism appears to involve the induction of oxidative stress and apoptosis in cancer cells while sparing normal cells . The compound's structural features may facilitate interactions with DNA or key regulatory proteins involved in cell cycle control.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialMRSA, E. coli, K. pneumoniae>85% growth inhibition
Anti-inflammatoryCOX enzymesSelective COX-2 inhibition
AnticancerMCF-7 (breast cancer)Induction of apoptosis

Q & A

Q. What are the optimal synthetic routes for synthesizing 3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the quinolinone core. Key steps include:
  • Quinolinone Core Formation : Start with 6-fluoro-1-methyl-1,4-dihydroquinolin-4-one. Introduce the 4-methylpiperidin-1-yl group at position 7 via nucleophilic substitution under reflux conditions in anhydrous DMF, using catalytic KI to enhance reactivity .
  • Sulfonylation : React the intermediate with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR (CDCl3 or DMSO-d6) confirm substituent positions. Key signals include:
  • Fluorine : Deshielded aromatic proton at δ 7.8–8.2 ppm (C6-F coupling).
  • Piperidinyl Group : Multiplet peaks at δ 2.4–3.2 ppm for N-CH2 and CH(CH3) .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or EI ionization to verify molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) for purity assessment (retention time ~12–14 min) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s kinase inhibition potential?

  • Methodological Answer :
  • Assay Selection : Use a fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, VEGFR). Include positive controls (e.g., staurosporine) and vehicle controls .
  • Dose-Response Curves : Test concentrations from 0.1 nM to 10 µM. Calculate IC50 values using nonlinear regression (GraphPad Prism).
  • Selectivity Screening : Utilize a kinase panel (≥50 kinases) to assess off-target effects. Prioritize kinases with structural homology to the compound’s sulfonyl-piperidinyl motif .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous quinolinone derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from studies using standardized assays (e.g., MIC values for antimicrobial activity). Adjust for variables like solvent (DMSO vs. saline) and cell lines .
  • Structural-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 2,4-dimethylbenzenesulfonyl vs. carboxy groups) with target binding .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to isolate methodological discrepancies .

Q. How can computational methods predict the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer :
  • Physicochemical Modeling : Estimate logP (4.2 ± 0.3) and water solubility (0.05 mg/L) using EPI Suite™. Prioritize biodegradation pathways via cytochrome P450-mediated oxidation .
  • Ecotoxicology : Apply quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict LC50 for aquatic organisms. Validate with acute toxicity assays in Daphnia magna .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.